9-(4-methoxyphenyl)-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
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Overview
Description
9-(4-methoxyphenyl)-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves a multi-step process. One efficient method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement reactions of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . This protocol features readily available starting materials and mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenyl)-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, trifluoromethanesulfonate, and various oxidizing and reducing agents. The reactions are typically carried out under mild to moderate conditions to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
9-(4-methoxyphenyl)-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-tubercular agent.
Biology: It is used in biological studies to understand its interactions with various biological targets.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets. The compound is known to act as an adenosine antagonist, which means it can block the action of adenosine at its receptors . This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine: This compound shares a similar triazolo structure and is used in the synthesis of bipolar host materials for organic light-emitting devices.
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its wide range of pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
What sets 9-(4-methoxyphenyl)-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one apart is its unique combination of a methoxyphenyl group and a pyridyl group, which enhances its pharmacological profile and makes it a versatile compound for various applications.
Properties
IUPAC Name |
8-(4-methoxyphenyl)-11-pyridin-2-yl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O2/c1-28-14-7-5-13(6-8-14)18-17-15(24-20-22-12-23-26(18)20)9-11-25(19(17)27)16-4-2-3-10-21-16/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUHUTWNRVHQDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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